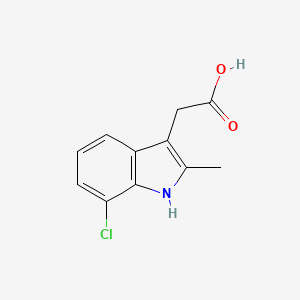

(7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

CAS No.: 25177-74-6

Cat. No.: VC2431117

Molecular Formula: C11H10ClNO2

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25177-74-6 |

|---|---|

| Molecular Formula | C11H10ClNO2 |

| Molecular Weight | 223.65 g/mol |

| IUPAC Name | 2-(7-chloro-2-methyl-1H-indol-3-yl)acetic acid |

| Standard InChI | InChI=1S/C11H10ClNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15) |

| Standard InChI Key | OAQUVRVTNMDKGG-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(N1)C(=CC=C2)Cl)CC(=O)O |

| Canonical SMILES | CC1=C(C2=C(N1)C(=CC=C2)Cl)CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

The compound (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid belongs to the indole derivatives family, known for diverse biological activities. This chemical entity possesses distinctive structural features that define its physical and chemical properties.

Basic Identification and Nomenclature

(7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid is officially designated by its CAS registry number 25177-74-6 . The compound's IUPAC name is 2-(7-chloro-2-methyl-1H-indol-3-yl)acetic acid, which systematically describes its structural composition. This nomenclature indicates an indole core structure with specific substitutions: a chlorine atom at the 7-position, a methyl group at the 2-position, and an acetic acid moiety at the 3-position of the indole ring.

Molecular and Structural Properties

The molecular structure of this compound features several key characteristics that define its chemical behavior. With a molecular formula of C11H10ClNO2, it has a calculated molecular weight of 223.65 g/mol (or 223.66 g/mol with slight variation due to rounding) . The compound's structure can be represented using various chemical notation systems, including SMILES (CC1=C(C2=C(N1)C(=CC=C2)Cl)CC(=O)O) and InChI (InChI=1S/C11H10ClNO2/c1-6-8(5-10(14)15)7-3-2-4-9(12)11(7)13-6/h2-4,13H,5H2,1H3,(H,14,15)).

Table 1: Key Chemical and Physical Properties of (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid

Structural Analysis

The compound's structure comprises several key elements: an indole heterocyclic core (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a chlorine substituent at position 7 of the indole ring, a methyl group at position 2, and an acetic acid side chain attached to position 3. This specific arrangement of functional groups contributes to the compound's chemical reactivity, potential biological interactions, and physicochemical properties.

The presence of the acetic acid moiety introduces a carboxylic acid functional group, which can participate in hydrogen bonding and acid-base chemistry. The methyl substituent likely influences the electron distribution within the indole system, while the chlorine atom, being electronegative, affects the compound's electronic properties and potential binding interactions.

Structural Comparison with Related Compounds

Understanding (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid in the context of related compounds provides valuable insights into its potential chemical behavior and applications.

Comparison with 2-(7-Chloro-1H-indol-3-yl)acetic acid

A structurally related compound, 2-(7-Chloro-1H-indol-3-yl)acetic acid (CAS: 1912-41-0), differs from our target compound primarily by the absence of the 2-methyl group . This seemingly minor structural difference potentially affects several properties:

Table 2: Comparison Between (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid and 2-(7-Chloro-1H-indol-3-yl)acetic acid

| Property | (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid | 2-(7-Chloro-1H-indol-3-yl)acetic acid |

|---|---|---|

| Molecular Formula | C11H10ClNO2 | C10H8ClNO2 |

| Molecular Weight | 223.65 g/mol | 209.63 g/mol |

| Key Structural Difference | Contains 2-methyl group | Lacks 2-methyl group |

| CAS Number | 25177-74-6 | 1912-41-0 |

Implications of Structural Variations

The presence of the methyl group at position 2 in (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid likely influences:

-

Electronic Distribution: The methyl group acts as an electron-donating substituent, potentially altering the electron density distribution across the indole ring system.

-

Steric Effects: The additional methyl group introduces steric bulk that may affect how the molecule interacts with biological targets or participates in chemical reactions.

-

Lipophilicity: The additional carbon from the methyl group typically increases the compound's lipophilicity, potentially affecting its solubility profile and membrane permeability.

-

Metabolic Stability: The presence of the methyl group might influence how the compound is metabolized in biological systems, potentially affecting its stability and half-life.

Physicochemical Properties and Solubility Considerations

The practical application of (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid in research settings requires an understanding of its physicochemical properties, particularly its solubility characteristics.

Solubility Considerations

While specific solubility data for (7-Chloro-2-methyl-1H-indol-3-yl)-acetic acid is limited in the available search results, general principles of organic chemistry suggest likely solubility patterns. The compound contains both polar (carboxylic acid) and nonpolar (indole core with hydrophobic substituents) regions, suggesting amphiphilic properties.

The carboxylic acid functional group typically confers solubility in basic aqueous solutions due to deprotonation and salt formation. In contrast, the chlorinated indole core contributes to hydrophobicity, suggesting potential solubility in organic solvents such as dimethyl sulfoxide (DMSO), alcohols, acetone, and possibly dichloromethane or chloroform.

Analytical Considerations

For research applications, the compound's specific physicochemical properties would inform analytical approaches. Mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) would likely be suitable analytical techniques for identification and purity assessment of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume